
N-Ethanethioylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethanethioylacetamide is an organic compound characterized by the presence of both an ethanethioyl group and an acetamide group It is a colorless liquid with a distinct odor and is soluble in water, alcohol, and ether
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethanethioylacetamide can be synthesized through several methods. One common approach involves the reaction of ethanethiol with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure optimal yield. Another method involves the reaction of ethanethiol with acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-Ethanethioylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of ethanethioyl derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethanethioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; reactions often require a base and are conducted at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Ethanethioyl derivatives
Substitution: Various substituted ethanethioylacetamides
Scientific Research Applications
N-Ethanethioylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of N-Ethanethioylacetamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its reactivity with thiol groups is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
N-Ethylacetamide: Similar in structure but lacks the sulfur atom, leading to different chemical properties and reactivity.
N-Acetylcysteamine: Contains a similar ethanethioyl group but has different biological activity and applications.
N-Mercaptoethylacetamide: Another sulfur-containing compound with distinct reactivity and uses.
Uniqueness
N-Ethanethioylacetamide is unique due to its combination of an ethanethioyl group and an acetamide group, which imparts specific chemical properties and reactivity
Properties
CAS No. |
3542-00-5 |
|---|---|
Molecular Formula |
C4H7NOS |
Molecular Weight |
117.17 g/mol |
IUPAC Name |
N-ethanethioylacetamide |
InChI |
InChI=1S/C4H7NOS/c1-3(6)5-4(2)7/h1-2H3,(H,5,6,7) |
InChI Key |
RTMDKYIXNXHUDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




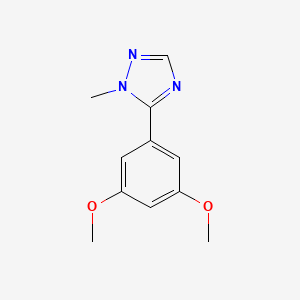
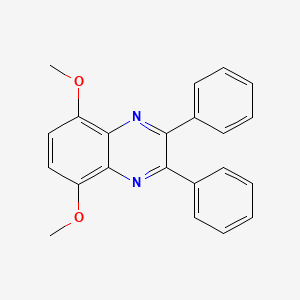
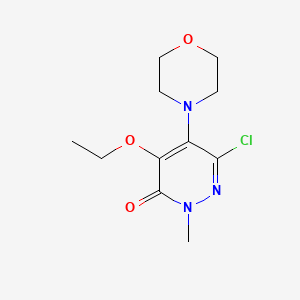
![(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12916948.png)
![(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine](/img/structure/B12916974.png)
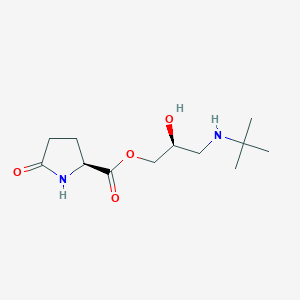

![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)
![5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12917005.png)
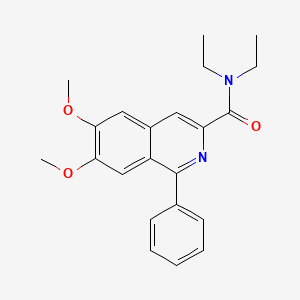

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)
